(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate
Overview
Description
(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a dimethylamino group, and a methylisoxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.
Attachment of the Methylisoxazole Moiety: This can be achieved through a series of reactions involving isoxazole derivatives.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the isoxazole moiety can participate in various biochemical pathways. These interactions can modulate cellular functions and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with different functional groups and applications.
3-Methoxyphenylboronic acid: A boronic acid derivative with distinct chemical properties.
Uniqueness
(E)-tert-Butyl 3-(3-(dimethylamino)-2-(3-methylisoxazol-5-yl)acryloyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-13-10-16(26-20-13)15(12-21(5)6)17(23)14-8-7-9-22(11-14)18(24)25-19(2,3)4/h10,12,14H,7-9,11H2,1-6H3/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLVLDVMKFJBA-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=CN(C)C)C(=O)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)/C(=C\N(C)C)/C(=O)C2CCCN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855831 | |
Record name | tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044764-38-6 | |
Record name | tert-Butyl 3-[(2E)-3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60855831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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